4-Methyl-3-(5-methylthiophen-3-yl)aniline
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Overview
Description
4-Methyl-3-(5-methylthiophen-3-yl)aniline is a thiophene-based aniline derivative with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.3 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an aniline moiety, making it a versatile chemical in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Methyl-3-(5-methylthiophen-3-yl)aniline, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(5-methylthiophen-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Methyl-3-(5-methylthiophen-3-yl)aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methyl-3-(5-methylthiophen-3-yl)aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-3-(5-methylthiophen-3-yl)aniline include other thiophene derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Methyl-3-(5-methylthiophen-3-yl)aniline is an organic compound characterized by its unique molecular structure, which includes a methyl group attached to both the aniline and thiophene moieties. Its molecular formula is C_12H_13N_S, with a molecular weight of approximately 203.31 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of the thiophene ring enhances its electronic properties, which may facilitate interactions with various biological targets. Below is a summary of its structural characteristics:
Feature | Description |
---|---|
Molecular Formula | C₁₂H₁₃N₁S₁ |
Molecular Weight | 203.31 g/mol |
Functional Groups | Aniline and thiophene moieties |
Solubility | Soluble in organic solvents; limited solubility in water |
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action likely involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
Research into the anticancer potential of this compound indicates promising results. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, such as:
Cell Line | IC₅₀ Value (µM) | Notes |
---|---|---|
BxPC-3 (Pancreatic Cancer) | 0.051 | Strong antiproliferative potency |
Panc-1 (Pancreatic Cancer) | 0.066 | Significant reduction in cell viability |
WI38 (Normal Lung Fibroblasts) | 0.36 | Higher IC₅₀ compared to cancer cell lines |
The mechanism underlying the anticancer activity may involve DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting replication and transcription processes.
Case Studies and Research Findings
-
Antimicrobial Efficacy Against MRSA
- A study evaluated the antibacterial activity of various derivatives related to this compound, revealing effective inhibition against MRSA strains. The compound's structure allowed for enhanced interaction with bacterial enzymes, leading to a decrease in bacterial growth rates.
-
Antiproliferative Activity Against Cancer Cell Lines
- In vitro studies conducted on pancreatic cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at low concentrations. The findings suggest that further exploration into its mechanism of action could yield valuable insights for developing new anticancer therapies.
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
4-methyl-3-(5-methylthiophen-3-yl)aniline |
InChI |
InChI=1S/C12H13NS/c1-8-3-4-11(13)6-12(8)10-5-9(2)14-7-10/h3-7H,13H2,1-2H3 |
InChI Key |
WBHMIVFBZYRNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CSC(=C2)C |
Origin of Product |
United States |
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